2-(4-fluorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
Description
The compound 2-(4-fluorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a structurally complex acetamide derivative characterized by three key moieties:
- A thiophen-3-yl group, a sulfur-containing heterocycle that may enhance lipophilicity and influence π-π stacking interactions in biological targets.
- A 4-methylpiperazin-1-yl group attached to an ethyl chain, introducing a basic nitrogen center capable of hydrogen bonding and improving solubility in physiological environments.
The compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution for the phenoxy group, amide bond formation (e.g., via acyl chlorides or coupling agents), and functionalization of the ethylamine side chain with piperazine and thiophene groups, as seen in analogous syntheses .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c1-22-7-9-23(10-8-22)18(15-6-11-26-14-15)12-21-19(24)13-25-17-4-2-16(20)3-5-17/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZGWSFZSGPLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
2-(4-fluorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of 2-(4-fluorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is , with a molecular weight of 411.9 g/mol. The compound features a fluorinated phenoxy group and a piperazine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 411.9 g/mol |
| Molecular Formula | C20H26FN3O3 |
| LogP | 1.9161 |
| Polar Surface Area | 46.496 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound involves standard organic reactions, including nucleophilic substitutions and coupling reactions, which can be optimized to enhance yield and purity.
Pharmacological Profile
Research indicates that 2-(4-fluorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide exhibits significant activity against various biological targets:
- Antitumor Activity : Preliminary studies suggest that the compound has cytotoxic effects on several cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways.
- Antidepressant Effects : The piperazine component is linked to serotonergic activity, potentially contributing to antidepressant-like effects in animal models.
- Antimicrobial Properties : In vitro assays have shown that this compound possesses antimicrobial activity against specific bacterial strains, indicating its potential as an antibiotic agent.
The proposed mechanisms for the biological activity of this compound include:
- Serotonin Receptor Modulation : The piperazine moiety may interact with serotonin receptors, influencing mood regulation and anxiety.
- Inhibition of Cancer Cell Proliferation : The fluorinated phenoxy group may enhance the lipophilicity of the compound, facilitating its penetration into cell membranes and subsequent interaction with intracellular targets involved in cell cycle regulation.
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to increased levels of reactive oxygen species (ROS) leading to oxidative stress and apoptosis.
Case Study 2: Neuropharmacological Effects
In an animal model assessing depression, administration of the compound resulted in significant reductions in immobility time during forced swim tests compared to control groups. This suggests potential antidepressant properties linked to serotonergic modulation.
Comparison with Similar Compounds
Table 1: Aryloxy Substituent Comparisons
Heterocyclic Moieties
The thiophen-3-yl group in the target compound contrasts with other heterocycles in similar acetamides:
- Thiazolidinone rings in compounds introduce a polar carbonyl group, which may enhance hydrogen bonding in antimicrobial agents .
- Quinazolinone derivatives () feature fused aromatic systems, increasing rigidity and π-stacking capacity for kinase inhibition .
Table 2: Heterocycle Impact on Properties
Amine Substituents on the Ethyl Chain
The 4-methylpiperazine moiety in the target compound provides distinct advantages over other amine groups:
Table 3: Amine Substituent Comparisons
Amide Backbone Comparisons
- Acetamide vs. Benzamide : The target’s acetamide backbone () offers conformational flexibility, whereas benzamide derivatives () provide rigidity and extended aromatic surfaces for target binding .
- Thioacetamide (): Replacing oxygen with sulfur increases electronegativity and may alter redox properties .
Pharmacological and Physicochemical Properties
While explicit data for the target compound are unavailable, structural analogs suggest:
- LogP: The 4-fluorophenoxy and thiophene groups likely confer moderate lipophilicity (LogP ~2–3), comparable to Flufenacet (LogP 3.5) .
- Solubility: The 4-methylpiperazine group improves aqueous solubility relative to non-polar derivatives (e.g., compounds) .
- Molecular Weight : ~450–500 g/mol, within the range for CNS permeability or oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
